molecular formula C7H8N2O2 B12327513 (E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid

(E)-3-(4-methyl-1H-imidazol-5-yl)acrylic acid

Cat. No.: B12327513
M. Wt: 152.15 g/mol
InChI Key: XTMSURALGGKSHL-NSCUHMNNSA-N
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Description

2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- is a compound that features a propenoic acid moiety attached to a methyl-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- typically involves the reaction of 5-methyl-1H-imidazole-4-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce propanoic acid derivatives. Substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 3-(5-methyl-1H-imidazol-4-yl)- is unique due to its combination of a propenoic acid moiety with a methyl-substituted imidazole ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(E)-3-(5-methyl-1H-imidazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C7H8N2O2/c1-5-6(9-4-8-5)2-3-7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)/b3-2+

InChI Key

XTMSURALGGKSHL-NSCUHMNNSA-N

Isomeric SMILES

CC1=C(N=CN1)/C=C/C(=O)O

Canonical SMILES

CC1=C(N=CN1)C=CC(=O)O

Origin of Product

United States

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